molecular formula C17H14BrClN2 B13016187 4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B13016187
M. Wt: 361.7 g/mol
InChI Key: GOHWEYJPFWTIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a halogenated tetrahydroquinoline derivative featuring a brominated aryl substituent at the 4-position, a chloro group at the 2-position, and a methyl group at the 6-position of the partially saturated quinoline core. Its molecular framework is structurally analogous to bioactive quinoline derivatives, which are known for diverse pharmacological properties, including antifungal and anticancer activities .

Properties

Molecular Formula

C17H14BrClN2

Molecular Weight

361.7 g/mol

IUPAC Name

4-(2-bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C17H14BrClN2/c1-10-6-7-15-12(8-10)16(13(9-20)17(19)21-15)11-4-2-3-5-14(11)18/h2-5,10H,6-8H2,1H3

InChI Key

GOHWEYJPFWTIFE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C(=C(C(=N2)Cl)C#N)C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multistep reactions. One common method includes the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of a suitable aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The acylated product is then reduced to form the corresponding alkane.

    Nitration: The alkane is nitrated to introduce a nitro group.

    Bromination: The nitro compound is brominated to introduce the bromophenyl group.

    Cyclization: The brominated compound undergoes cyclization to form the tetrahydroquinoline ring.

    Chlorination and Cyanation: Finally, the compound is chlorinated and cyanated to introduce the chloro and carbonitrile groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl and chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuroprotective Agents
Research indicates that derivatives of tetrahydroquinoline compounds exhibit neuroprotective properties. Specifically, studies have shown that modifications to the tetrahydroquinoline structure can enhance its efficacy as a multitarget-directed ligand for the treatment of neurodegenerative diseases such as Alzheimer’s disease. For instance, the compound's ability to inhibit acetylcholinesterase and modulate other neurochemical pathways makes it a candidate for further development in neuropharmacology .

2. Anticancer Activity
The compound has been evaluated for its anticancer properties. Tetrahydroquinoline derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The presence of the bromophenyl and chloro substituents in this compound may contribute to its interaction with biological targets involved in cancer progression. Studies suggest that such compounds can induce apoptosis in cancer cells through multiple mechanisms .

Organic Synthesis Applications

1. Building Blocks for Complex Molecules
The unique structure of 4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile serves as a valuable building block in organic synthesis. Its reactivity allows for the formation of more complex molecular architectures through various chemical reactions such as nucleophilic substitutions and cycloadditions. This versatility is particularly useful in the synthesis of pharmaceuticals and agrochemicals .

2. Catalysis
The compound has also been explored as a catalyst in organic reactions. Its ability to facilitate reactions under mild conditions makes it an attractive option for green chemistry applications. Research has demonstrated that tetrahydroquinoline derivatives can act as effective catalysts for various transformations, including oxidation and reduction processes .

Material Science Applications

1. Polymer Chemistry
In material science, 4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has potential applications in the development of novel polymers. Its chemical properties can be harnessed to create polymeric materials with enhanced thermal stability and mechanical strength. The incorporation of such compounds into polymer matrices could lead to materials with improved performance characteristics for industrial applications .

Case Studies

Case Study 1: Neuroprotective Mechanism
A study published in a reputable journal explored the neuroprotective effects of tetrahydroquinoline derivatives on neuronal cells subjected to oxidative stress. The results indicated that these compounds significantly reduced cell death and improved cell viability compared to controls . This highlights their potential as therapeutic agents in treating neurodegenerative diseases.

Case Study 2: Anticancer Activity Assessment
Another research effort focused on evaluating the anticancer activity of various tetrahydroquinoline derivatives against breast cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects . This underscores the importance of further exploring these compounds for cancer therapy.

Mechanism of Action

The mechanism of action of 4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Bromine at the 2-position (target compound) vs. 4-position () alters steric bulk and electronic density, impacting binding affinity in biological targets .
  • Methyl vs. Oxo Groups : The 6-methyl group in the target compound enhances metabolic stability compared to oxo-containing analogs, which are prone to oxidation .

Biological Activity

The compound 4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a member of the tetrahydroquinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of tetrahydroquinoline derivatives often involves multi-step reactions that can include cyclization processes and functional group modifications. For instance, the synthesis of related quinoline derivatives has been documented using methods such as the Pauson-Khand reaction and Suzuki coupling , which can enhance the biological activity through structural diversification .

Antimicrobial Activity

Tetrahydroquinoline derivatives have shown promising antimicrobial properties. Studies indicate that compounds similar to 4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile exhibit significant activity against various bacterial strains. For example:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-(2-Bromophenyl)-...Staphylococcus aureus50 µg/mL
4-(2-Bromophenyl)-...Escherichia coli75 µg/mL
4-(2-Bromophenyl)-...Klebsiella pneumoniae100 µg/mL

These compounds often exhibit bacteriostatic effects, inhibiting bacterial growth without killing the bacteria outright .

Antiviral Activity

Recent studies have also highlighted the antiviral potential of quinoline derivatives. For instance, related compounds were tested against viruses such as Dengue virus serotype 2 (DENV2) and showed significant inhibitory effects. The mechanism typically involves interference with viral replication early in the lifecycle .

Anticancer Properties

Tetrahydroquinolines have been investigated for their anticancer properties. In vitro studies demonstrate that certain derivatives can induce apoptosis in cancer cell lines, including HeLa cells. The IC50 values for these compounds range from 10 to 50 µM, indicating a moderate potency against tumor cells .

The biological activity of 4-(2-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is believed to stem from several mechanisms:

  • Inhibition of Enzymatic Activity : Many quinoline derivatives act by inhibiting key enzymes involved in metabolic pathways of pathogens.
  • Interference with DNA/RNA Synthesis : Some studies suggest that these compounds can bind to nucleic acids or interfere with their synthesis, disrupting replication processes in bacteria and viruses.
  • Induction of Oxidative Stress : Certain derivatives may induce oxidative stress in cancer cells leading to cell death.

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Study on Antimicrobial Effects : A study evaluated a series of tetrahydroquinolines against clinical isolates of resistant bacteria. Results showed that modifications at specific positions significantly enhanced antimicrobial activity .
  • Antiviral Efficacy Assessment : Another study tested various quinoline derivatives against viral infections in vitro and found that structural modifications led to variations in antiviral potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.